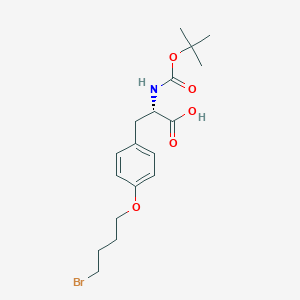![molecular formula C7H4BrClN2 B13026370 2-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13026370.png)
2-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolo[2,3-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the halogenation of 1H-pyrrolo[2,3-c]pyridine. For instance, the bromination and chlorination can be achieved using bromine and chlorine sources under controlled conditions.
Chlorination: The chlorination step can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Used in the development of compounds that modulate biological pathways, such as those involved in cancer or inflammation.
Chemical Biology: Acts as a probe to study protein-ligand interactions and enzyme mechanisms.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of compounds derived from 2-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine often involves the inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
2-Chloro-7-bromo-1H-pyrrolo[2,3-c]pyridine: Similar compound with reversed positions of bromine and chlorine.
1H-Pyrrolo[2,3-c]pyridine: Parent compound without halogen substituents.
Uniqueness
2-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization and the creation of diverse derivatives with potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBSXLGXPCLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
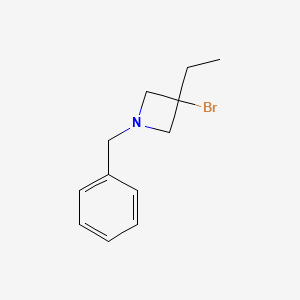
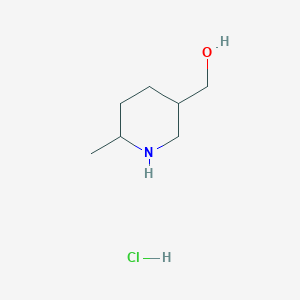


![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
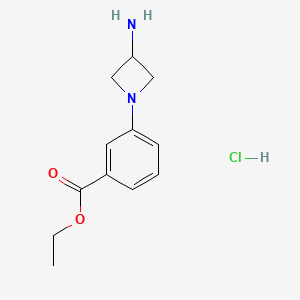
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)
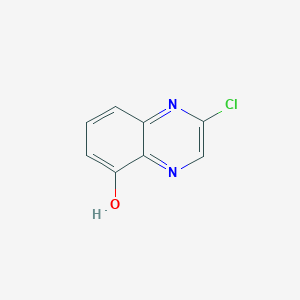
![(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13026344.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)
